Pentafluorobenzenesulfonamide
Overview
Description
Pentafluorobenzenesulfonamide is a chemical compound with the molecular formula C6H2F5NO2S. It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
Pentafluorobenzenesulfonamide (PFBS) is a novel reactive warhead that has been identified to target biological nucleophiles . It is known to interact with Carbonic Anhydrase (CA), a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons . The primary-sulfonamide-group-bearing compounds, like PFBS, have been found to be exceptionally strong binders to CAs .
Mode of Action
PFBS interacts with its targets through a conformational mechanism . The compound’s sulfonamide group forms a bond with the zinc ion in the active site of the CA enzyme . This interaction inhibits the enzyme’s activity, disrupting the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of CA by PFBS affects several biochemical pathways. As CA plays a crucial role in maintaining pH balance, its inhibition can disrupt normal cellular functions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFBS are crucial for its bioavailability. A study found that a molecule harbouring a modified PFBS group demonstrated suitable pharmacokinetic stability . .
Result of Action
The molecular and cellular effects of PFBS’s action primarily involve the inhibition of CA activity. This can lead to an imbalance in pH homeostasis within the body, affecting various cellular functions . In a study, PFBS was found to induce abnormal morphology and aberrant larval behavior in zebrafish, indicating potential developmental toxicity .
Biochemical Analysis
Cellular Effects
It is known that Pentafluorobenzenesulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzenesulfonyl chloride with ammonia or an amine. The reaction typically takes place in an inert atmosphere and at room temperature. For example, the mixture of this compound, triethylamine, and adamantanamine hydrochloride in dimethyl sulfoxide (DMSO) is stirred at ambient temperature for 48 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted sulfonamides.
Scientific Research Applications
Pentafluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Chloropentafluorobenzene
- Pentafluorobenzoic acid
- Pentafluorobenzenesulfonyl chloride
- Pentafluorobenzoyl chloride
Uniqueness
Pentafluorobenzenesulfonamide is unique due to the presence of both the sulfonamide group and the highly electronegative fluorine atoms. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVYQZBCSXCUOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307749 | |
Record name | Pentafluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-36-9 | |
Record name | Pentafluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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